molecular formula C23H24ClN3O4 B11192922 2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11192922
M. Wt: 441.9 g/mol
InChI Key: AMVZUMYZVJGSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, which is a common structure in many biologically active molecules. The presence of functional groups such as chlorophenyl, hydroxyethyl, and ethoxyphenyl suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

The synthesis of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Addition of the hydroxyethyl group: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.

    Attachment of the ethoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the ethoxyphenyl moiety.

Industrial production methods would likely optimize these steps for higher yields and purity, possibly involving the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The ethoxyphenyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be tested for its effects on various biological targets, such as enzymes or receptors.

    Medicine: If found to be biologically active, this compound could be developed into a therapeutic agent for treating diseases

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or nucleic acids, modulating their activity. The presence of the pyrimidine ring suggests that it could inhibit enzymes involved in nucleotide synthesis or function as an antagonist for certain receptors.

Comparison with Similar Compounds

Similar compounds to 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE include:

    2-(4-Chlorophenyl)acetamide: A simpler compound with a chlorophenyl group and an acetamide moiety.

    N-(4-Ethoxyphenyl)acetamide: Another simpler compound with an ethoxyphenyl group and an acetamide moiety.

    Pyrimidine derivatives: Compounds with a pyrimidine ring and various substituents, which may exhibit similar biological activities.

The uniqueness of 2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its combination of functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O4/c1-3-31-19-10-8-18(9-11-19)26-21(29)14-27-22(16-4-6-17(24)7-5-16)25-15(2)20(12-13-28)23(27)30/h4-11,28H,3,12-14H2,1-2H3,(H,26,29)

InChI Key

AMVZUMYZVJGSGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.